molecular formula C12H12BrNO2 B13884285 6-Bromo-4-(2-methoxyethoxy)quinoline

6-Bromo-4-(2-methoxyethoxy)quinoline

Cat. No.: B13884285
M. Wt: 282.13 g/mol
InChI Key: YBKLQORNMJRAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C12H12BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 4-(2-methoxyethoxy)quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Quinoline N-oxides are the major products.

    Reduction Reactions: 4-(2-methoxyethoxy)quinoline is formed.

Scientific Research Applications

6-Bromo-4-(2-methoxyethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-methoxyethoxy)quinoline involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(2-methoxyethoxy)quinoline is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

6-bromo-4-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H12BrNO2/c1-15-6-7-16-12-4-5-14-11-3-2-9(13)8-10(11)12/h2-5,8H,6-7H2,1H3

InChI Key

YBKLQORNMJRAJB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.